

# Foundational Principles of IUPAC Nomenclature for Polyfunctional Compounds

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## Compound of Interest

Compound Name: *1-Hydroxy-3,3-dimethylbutan-2-one*

Cat. No.: *B1336409*

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When a molecule contains more than one functional group, a defined hierarchy of precedence dictates the principal functional group, which in turn determines the suffix of the compound's name.<sup>[1][2][3][4]</sup> All other functional groups are treated as substituents and are denoted by prefixes.<sup>[2][3][4]</sup> The rationale for this hierarchy is generally correlated with the oxidation state of the carbon atom within the functional group; a higher oxidation state typically corresponds to a higher priority.<sup>[1][5]</sup>

For the compound in question, we must consider the two present functional groups: a hydroxyl group (-OH) and a ketone group (C=O). According to IUPAC rules, the ketone functional group has a higher priority than the alcohol.<sup>[1][6]</sup> Consequently, the molecule will be named as a ketone, and the hydroxyl group will be designated as a substituent.

## Systematic Derivation of the IUPAC Name: A Step-by-Step Protocol

The naming of **1-hydroxy-3,3-dimethylbutan-2-one** is a logical process that can be broken down into the following self-validating steps:

### Step 1: Identification of the Principal Functional Group

- Analysis: The molecule possesses both a ketone (carbonyl) and a hydroxyl (alcohol) functional group.

- Application of Priority Rules: The ketone group is assigned a higher priority than the alcohol group in the IUPAC system.[1][6]
- Conclusion: The compound will be named as a ketone, with the suffix "-one".[7][8][9]

#### Step 2: Determination and Numbering of the Parent Carbon Chain

- Identification: The longest continuous carbon chain that contains the principal functional group (the ketone's carbonyl carbon) must be identified. In this case, the longest chain consists of four carbon atoms. The parent alkane is therefore "butane".
- Numbering Convention: The carbon chain is numbered to assign the lowest possible locant (number) to the principal functional group.[10] Numbering from the right side of the molecule places the carbonyl carbon at position 2, whereas numbering from the left would place it at position 3.
- Result: The chain is numbered from right to left, establishing the base name as "butan-2-one".

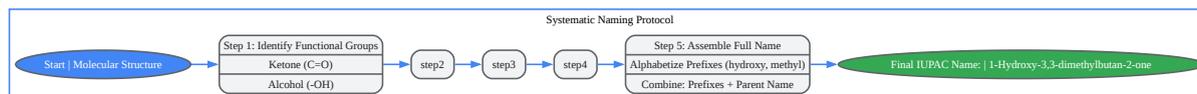
#### Step 3: Identification and Naming of Substituents

- Hydroxyl Group: A hydroxyl group is located on carbon 1. As a substituent, it is denoted by the prefix "hydroxy-". Its full designation is "1-hydroxy".
- Methyl Groups: Two methyl groups (-CH<sub>3</sub>) are attached to carbon 3. The presence of two identical substituents is indicated by the prefix "di-". Their locants are specified as "3,3-dimethyl".

#### Step 4: Assembly of the Complete IUPAC Name

- Alphabetical Ordering of Prefixes: The identified substituent prefixes ("hydroxy" and "dimethyl") are arranged alphabetically. Note that prefixes indicating the number of substituents (like "di-") are ignored for alphabetization purposes. Thus, "h" in "hydroxy" precedes "m" in "methyl".
- Final Construction: The prefixes are placed before the parent name to form the complete, unambiguous IUPAC name.

The logical flow for determining the IUPAC name is visualized in the diagram below:



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Caption: Workflow for the systematic determination of the IUPAC name for **1-Hydroxy-3,3-dimethylbutan-2-one**.

## Structural and Chemical Data Summary

For ease of reference, the key identifiers and properties of this compound are summarized in the table below. This information is consistently reported across major chemical databases.<sup>[11]</sup><sup>[12]</sup><sup>[13]</sup>

Identifier	Value
IUPAC Name	1-hydroxy-3,3-dimethylbutan-2-one <sup>[11]</sup> <sup>[12]</sup>
CAS Number	38895-88-4 <sup>[11]</sup> <sup>[13]</sup>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub> <sup>[12]</sup> <sup>[14]</sup>
Molecular Weight	116.16 g/mol <sup>[12]</sup> <sup>[14]</sup>
Synonyms	Hydroxypinacolone, 1-Hydroxy-3,3-dimethyl-2-butanone <sup>[11]</sup>

## Conclusion

The IUPAC name **1-hydroxy-3,3-dimethylbutan-2-one** is derived from a systematic application of established nomenclature rules. The principle of functional group priority is the

critical first step, establishing the ketone as the parent structure. Subsequent steps involving the identification, numbering, and alphabetical arrangement of substituents are executed to construct the final, unambiguous name. This methodical approach is fundamental to clear communication in chemistry, ensuring that written or spoken names correspond to a single, precise molecular entity, a necessity for research, development, and regulatory affairs.

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- To cite this document: BenchChem. [Foundational Principles of IUPAC Nomenclature for Polyfunctional Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336409#1-hydroxy-3-3-dimethylbutan-2-one-iupac-nomenclature]

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